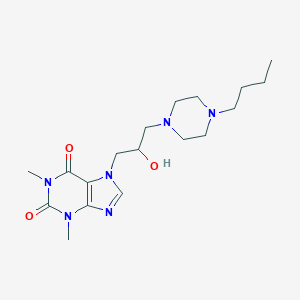

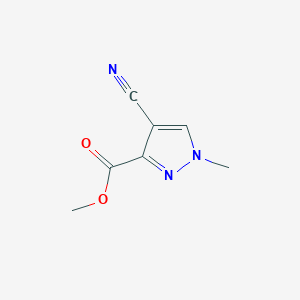

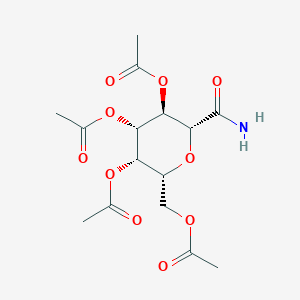

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate derivatives involves several chemical reactions, including solvent-free methods under microwave irradiation for the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, which shows the versatility and efficiency of modern organic synthesis techniques (Khajuria, Saini, & Kapoor, 2013). Additionally, one-pot, solvent-free cascade Michael-reductive cyclization under microwave irradiation has been reported as an efficient method for synthesizing disubstituted-1H-pyrrole-2-carboxylates, demonstrating the compound's accessibility through streamlined synthetic routes (Khajuria & Kapoor, 2014).

Molecular Structure Analysis

Experimental and quantum chemical approaches have been utilized to study the molecular structure of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate derivatives. Spectroscopic analysis and Density Functional Theory (DFT) calculations reveal detailed insights into their geometrical, spectral, and thermodynamic properties, indicating the compound's suitability for further chemical modifications and applications (Singh, Baboo, Rawat, & Gupta, 2013).

Chemical Reactions and Properties

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including interactions with enamines and azirines, leading to the formation of pyrrole-2-carboxylic acid derivatives and demonstrating the compound's reactivity and potential for synthesizing diverse heterocyclic structures (Law, Lai, Sammes, Katritzky, & Mak, 1984).

Physical Properties Analysis

Chemical Properties Analysis

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate exhibits a range of chemical properties, including its reactivity towards nucleophilic and electrophilic agents, stability under various conditions, and potential for forming dimers through hydrogen bonding. These properties are influenced by its molecular structure, particularly the presence of the nitro group and the pyrrole ring, which confer unique reactivity patterns suitable for synthetic applications (Singh et al., 2013).

Applications De Recherche Scientifique

Synthesis Techniques

- Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, have been successfully prepared using triethylphosphite under microwave irradiation, suggesting a potential method for producing ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate derivatives (Khajuria, Saini, & Kapoor, 2013).

Chemical Synthesis Improvements

- Improved synthesis methods have been developed for ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, which is structurally related to ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate, using a process suitable for industrial production (Yuan, 2011).

Advanced Applications in Medicinal Chemistry

- In medicinal chemistry, derivatives of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate have been investigated for their potential in cancer research, as seen in the synthesis of [18F]SU11248, a PET tracer for imaging cancer tyrosine kinase (Wang, Miller, Sledge, & Zheng, 2005).

Role in Heterocyclic Chemistry

- The compound has also been used in the synthesis of complex heterocyclic systems, such as 2H-pyrrolo[3,4-b][1,5] benzothiazepin-10(9H)-one 4,4-dioxide, indicating its versatility in organic synthesis (Santo, Costi, Massa, & Artico, 1998).

Catalysis and Reaction Mechanisms

- Ethyl 2-methyl-2,3-butadienoate, a related compound, has been used in annulation reactions to synthesize highly functionalized tetrahydropyridines, showcasing the broader potential of similar ethyl pyrrole derivatives in catalytic processes (Zhu, Lan, & Kwon, 2003).

Safety And Hazards

- Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).

- Precautionary Statements : Handle with care, avoid inhalation, wear appropriate protective equipment.

- MSDS : Refer to the Material Safety Data Sheet for detailed safety information.

Orientations Futures

Research avenues for ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate include:

- Investigating its potential as a building block for novel organic synthesis.

- Exploring its biological activity and pharmacological applications.

- Studying its reactivity in various chemical transformations.

Propriétés

IUPAC Name |

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-8(11)6-4-7(10(12)13)9-5(6)2/h4,9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVZJACKZNBFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)